[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid
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Overview
Description
[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid is an organic compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol This compound is characterized by a dioxolo ring fused to a pyridine ring, with an acetic acid group attached at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-bromo-[1,3]dioxolo[4,5-B]pyridine with n-butyllithium and triisopropyl borate in diethyl ether at -78°C, followed by the addition of water and sodium hydroxide . The mixture is then acidified with hydrobromic acid in acetic acid, and the product is extracted with ethyl acetate.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and quality.
Types of Reactions:
Reduction: The compound can be reduced using common reducing agents, although specific conditions for reduction reactions are less frequently reported.
Substitution: Substitution reactions can occur at the pyridine ring, with various nucleophiles replacing hydrogen atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in dichloromethane at 0°C.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield hydroxylated derivatives of the compound.
Scientific Research Applications
[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
[1,3]Dioxolo[4,5-B]pyridin-6-ylboronic acid: This compound shares a similar core structure but has a boronic acid group instead of an acetic acid group.
[1,3]Dioxolo[4,5-B]pyridin-6-ylmethanol: This compound has a methanol group attached at the 6th position instead of an acetic acid group.
Uniqueness: [1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetic acid group allows for unique interactions with biological targets and provides a handle for further chemical modifications.
Properties
Molecular Formula |
C8H7NO4 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-([1,3]dioxolo[4,5-b]pyridin-6-yl)acetic acid |
InChI |
InChI=1S/C8H7NO4/c10-7(11)2-5-1-6-8(9-3-5)13-4-12-6/h1,3H,2,4H2,(H,10,11) |
InChI Key |
LFQQZQGUNMMVRY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)CC(=O)O |
Origin of Product |
United States |
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